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Compound of Interest

Compound Name: M3541

Cat. No.: B1574649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on the antitumor

activity of M3541, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM)

kinase. The information presented herein is intended for researchers, scientists, and drug

development professionals interested in the mechanism of action and therapeutic potential of

this investigational agent.

Introduction
M3541 is an orally bioavailable, small molecule inhibitor of ATM kinase, a critical regulator of

the DNA damage response (DDR).[1][2] By targeting ATM, M3541 aims to potentiate the

efficacy of DNA-damaging therapies, such as radiotherapy and certain chemotherapies, by

preventing cancer cells from repairing lethal double-strand breaks (DSBs).[1][2] Preclinical

studies have demonstrated that M3541 can sensitize a variety of tumor cell lines to ionizing

radiation and enhance the antitumor activity of radiotherapy in in vivo models, leading to

complete tumor regressions in some cases.[1][3]

Mechanism of Action: Inhibition of the ATM
Signaling Pathway
Upon induction of DNA double-strand breaks by agents like ionizing radiation, ATM is activated

and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.
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M3541 acts as an ATP-competitive inhibitor of ATM kinase, effectively blocking its ability to

phosphorylate downstream targets.[2] This inhibition disrupts the cellular response to DNA

damage, leading to the accumulation of unrepaired DSBs and ultimately, mitotic catastrophe

and cell death in cancer cells.
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Diagram 1: M3541 inhibits the ATM-mediated DNA damage response pathway.

Quantitative Data on M3541 Antitumor Activity
The following tables summarize the key quantitative data from preclinical studies on M3541.

Table 1: In Vitro Inhibitory Activity of M3541
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Target Assay Type IC50 (nM) Cell Line(s) Reference

ATM Kinase Biochemical < 1 - [2]

p-CHK2 (Thr68) Cellular (ELISA) 1.1 - 11.2
A549, FaDu,

HT29, and others
[1]

Table 2: In Vivo Antitumor Efficacy of M3541 in
Combination with Radiotherapy in Xenograft Models

Cancer Model Treatment Regimen Outcome Reference

FaDu (Head and

Neck)

M3541 (25, 50, 100

mg/kg, p.o.) + IR (2

Gy x 5)

Dose-dependent

tumor growth delay
[3]

FaDu (Head and

Neck)

M3541 (100 mg/kg,

p.o.) + IR (2 Gy/day, 5

days/week for 6

weeks)

Complete tumor

regression
[1][3]

NCI-H1975 (NSCLC)

M3541 (100 mg/kg,

p.o.) + IR (2 Gy/day, 5

days/week for 6

weeks)

Complete tumor

regression
[1]

Capan-1 (Pancreatic)

M3541 (100 mg/kg,

p.o.) + IR (2 Gy/day, 5

days/week for 6

weeks)

Complete tumor

regression
[1]

NCI-H460 (NSCLC)

M3541 (100 mg/kg,

p.o.) + IR (2 Gy/day, 5

days/week for 6

weeks)

Significant tumor

growth delay
[1]

Experimental Protocols
In Vitro p-CHK2 ELISA
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Objective: To quantify the inhibition of ATM kinase activity in cells treated with M3541.

Methodology:

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

Cells were pre-treated with a dose range of M3541 for 1 hour.

Cells were then exposed to ionizing radiation (typically 5 Gy) to induce DNA damage.

After a specified time (e.g., 1 hour), cells were lysed.

The levels of phosphorylated CHK2 (p-CHK2) at Threonine 68 in the cell lysates were

quantified using a commercially available ELISA kit.

IC50 values were calculated based on the dose-response curves.[1]

In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of M3541 in combination with radiotherapy in a

living organism.

Methodology:

Tumor Implantation: Human cancer cells (e.g., FaDu, NCI-H1975) were subcutaneously

injected into the flank of immunodeficient mice (e.g., nude mice).[1][3]

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g.,

100-200 mm³). Mice were then randomized into different treatment groups (typically 5-10

mice per group).[1][3]

Treatment Administration:

M3541 was administered orally (p.o.) at specified doses, typically 10 minutes before

irradiation.[1][3]

Radiotherapy (IR) was delivered locally to the tumor using a dedicated animal irradiator.

The fractionation schedule and total dose varied between studies.[1][3]
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Tumor Volume Measurement: Tumor volume was measured regularly (e.g., twice weekly)

using calipers. Tumor volume was calculated using the formula: (length x width²)/2.[3]

Pharmacodynamic Analysis: In some studies, tumors were harvested at specific time points

after treatment to analyze the levels of pharmacodynamic biomarkers, such as p-CHK2, by

ELISA or Western blotting to confirm target engagement.[1]

Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to

compare the efficacy of different treatment regimens.
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Diagram 2: General workflow for in vivo xenograft studies with M3541 and radiotherapy.
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Conclusion
The preclinical data for M3541 demonstrate its potential as a potent and selective ATM inhibitor

that can significantly enhance the antitumor effects of radiotherapy. Both in vitro and in vivo

studies have shown that M3541 effectively inhibits the ATM signaling pathway, leading to

increased cancer cell death and tumor regression when combined with ionizing radiation.

These findings provided a strong rationale for the clinical investigation of M3541 in combination

with DNA-damaging agents for the treatment of solid tumors. However, a Phase I clinical trial

was terminated early due to a lack of dose-response and a non-optimal pharmacokinetic

profile, and further clinical development was not pursued.[4] Despite this, the preclinical data

for M3541 remain a valuable case study for the development of ATM inhibitors and the broader

field of DNA damage response-targeted therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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